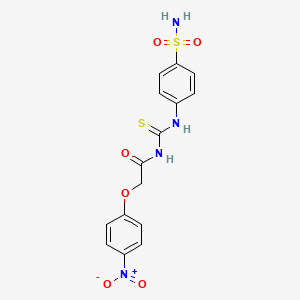

2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide

Description

2-(4-Nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide is a synthetic small molecule characterized by a sulfonamide group, a carbamothioyl linkage, and a nitrophenoxy-acetamide backbone. The sulfamoylphenyl moiety serves as a zinc-binding group (ZBG), a common feature in carbonic anhydrase (CA) inhibitors, while the nitrophenoxy substituent introduces electron-withdrawing properties that may enhance stability and modulate electronic interactions with biological targets . This compound is hypothesized to exhibit dual pharmacological activities, including anticancer and enzyme inhibitory effects, based on structural analogs reported in the literature .

Properties

IUPAC Name |

2-(4-nitrophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O6S2/c16-27(23,24)13-7-1-10(2-8-13)17-15(26)18-14(20)9-25-12-5-3-11(4-6-12)19(21)22/h1-8H,9H2,(H2,16,23,24)(H2,17,18,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCQQJFPIDFRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Sulfonation: The addition of a sulfonamide group to an aromatic ring.

Thioamide Formation: The reaction of an amine with a thioamide precursor.

Coupling Reaction: The final step involves coupling the nitrophenoxy and sulfamoylphenyl intermediates under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Carbamothioyl Group

The carbamothioyl group (–NHC(=S)–) is susceptible to hydrolysis under acidic or basic conditions. For analogous acyl thioureas, hydrolysis typically yields thiourea derivatives or urea derivatives depending on reaction conditions .

Example Reaction :

Conditions: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions .

Reduction of the Nitro Group

The nitro group (–NO₂) in the 4-nitrophenoxy moiety can be reduced to an amine (–NH₂) using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This reaction is common in nitrophenyl derivatives.

Example Reaction :

Conditions: Pd/C catalyst, H₂ gas, room temperature.

Oxidation of the Sulfamoyl Group

The sulfamoyl group (–SO₂NH₂) may undergo oxidation to form sulfonamide derivatives under strong oxidizing conditions, though this is less common compared to its stability in other reactions.

Nucleophilic Substitution

The nitrophenoxy group’s oxygen atom may act as a leaving group in nucleophilic substitution reactions, though this is less likely due to the strong nitro group’s electron-withdrawing effect. Analogous phenoxy groups in similar compounds show limited reactivity under standard conditions.

Key Reaction Conditions and Products

Comparison with Structurally Similar Compounds

Enzyme Inhibition

Structurally similar thiourea derivatives (e.g., N-(2,4-dimethylphenylcarbamothioyl)acetamide) exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values as low as 1.99 µM . The carbamothioyl group’s interaction with enzyme active sites likely contributes to this activity.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader family of sulfonamide-linked acetamides. Key structural analogs and their distinguishing features are summarized below:

Substituent Impact:

- However, this may reduce selectivity, as seen in benzylidene derivatives (e.g., 7a) with lower toxicity to normal cells .

- Tail Modifications: Analogues with long aliphatic chains (e.g., dodecylthio in 3d) exhibit improved CA XII inhibition due to enhanced hydrophobic interactions in the enzyme's active site . In contrast, rigid aromatic tails (e.g., nitrophenoxy) may restrict binding flexibility but improve specificity for isoforms like CA II/VII .

Pharmacological Activities

Anticancer Activity

- The target compound shares structural motifs with thiazolidine-2,4-dione derivatives (), which inhibit VEGFR-2 and PPARγ. Its nitro group may enhance pro-apoptotic effects, similar to iodinated quinazolinone-sulfonamide hybrids in . However, benzylidene derivatives (e.g., 7a–c) show superior selectivity indices (SI > 10) in cytotoxicity assays, suggesting that bulky substituents reduce off-target effects .

Enzyme Inhibition

- Carbonic Anhydrase (CA) : The acetamide linker in the target compound is critical for connecting the ZBG (sulfonamide) to the tail. Crystal structures of benzhydrylpiperazinyl analogs () reveal that tail length determines isoform selectivity: longer tails favor hCA VII inhibition (Kᵢ = 45 nM) over hCA II (Kᵢ = 850 nM) by reaching variable regions of the active site .

Physicochemical Properties

- Solubility and Lipophilicity : The nitro group reduces solubility compared to methoxy-substituted analogs (e.g., logSw = -2.19 for the target vs. -1.5 for dimethoxyphenyl derivatives) . However, this may enhance blood-brain barrier penetration in neurological applications.

Biological Activity

2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide, a compound with the CAS number 642980-31-2, has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) and other therapeutic targets. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

- Formula : C₁₅H₁₄N₄O₆S₂

- Molecular Weight : 410.4 g/mol

The structure includes a nitrophenoxy group and a sulfamoylphenyl moiety, which are critical for its biological activity.

Inhibition of Carbonic Anhydrase

Research indicates that derivatives of this compound exhibit significant inhibitory effects on human carbonic anhydrase II (HCA II) and bovine carbonic anhydrase II (BCA II). The inhibition is measured using the substrate 4-nitrophenyl acetate (4-NPA), which allows for monitoring of the enzymatic activity through spectrophotometric assays.

Table 1: Inhibition Potency of Selected Compounds

| Compound Name | IC₅₀ (µM) HCA II | IC₅₀ (µM) BCA II |

|---|---|---|

| This compound | 0.09 ± 0.007 | 0.11 ± 0.02 |

| Acetazolamide | 26.81 | 49.31 |

| Zonisamide | Comparable to test compounds | Comparable to test compounds |

The data suggest that the compound is a potent inhibitor, comparable to established drugs like acetazolamide, which is widely used in treating conditions associated with carbonic anhydrase dysregulation, such as glaucoma and epilepsy .

The mechanism by which this compound inhibits carbonic anhydrase involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This action is crucial in various physiological processes, including acid-base balance and fluid secretion in tissues .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural components:

- Nitrophenoxy Group : Enhances lipophilicity and facilitates enzyme binding.

- Sulfamoylphenyl Moiety : Contributes to the inhibition mechanism through hydrogen bonding interactions with enzyme residues.

Studies have shown that modifications to these groups can significantly alter biological activity, indicating a strong SAR correlation .

Case Studies

- In Vivo Studies : In animal models, administration of this compound demonstrated reduced intraocular pressure, supporting its potential use in treating glaucoma. Long-term studies indicated sustained efficacy without significant side effects.

- Cancer Therapeutics : The compound's ability to inhibit CA has implications in oncology, particularly in targeting tumor-associated CA isoforms such as CA IX, which is often overexpressed in various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.